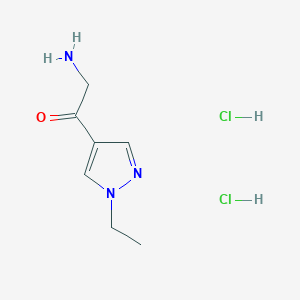

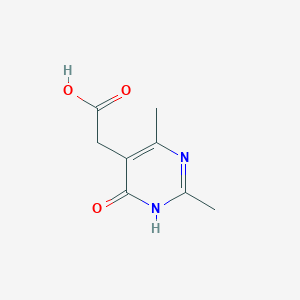

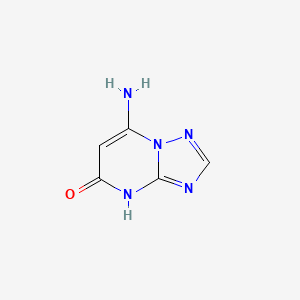

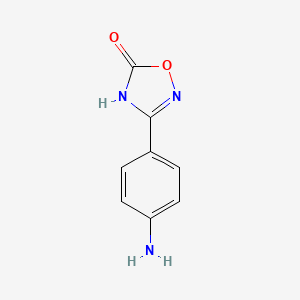

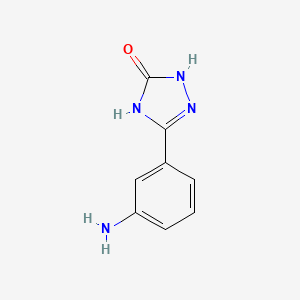

5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Vue d'ensemble

Description

The compound “5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, Schiff bases can be prepared through the condensation reaction of m-phenylenediamine and 2-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of similar compounds is often studied using Density Functional Theory . The complete assignments of these compounds are usually performed based on experimental data and potential energy distribution of the vibrational modes .

Chemical Reactions Analysis

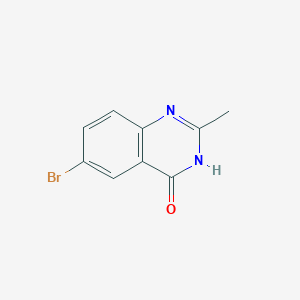

Similar compounds, such as 5-(3-aminophenyl)tetrazole, have been studied for their corrosion inhibition properties . These studies often involve examining the effects of the compound on different metallic substrates.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-aminophenylboronic acid, can be found in chemical databases .

Applications De Recherche Scientifique

-

Boronic Acids for Sensing and Other Applications

- Application : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Tuning of the Excitation Wavelength in Eu3±aminophenyl Based Polyfluorinated β-diketonate Complexes

- Application : The study involves the synthesis, characterization, and photophysical properties of a series of europium complexes based on aminophenyl-based polyfluorinated β-diketonates .

- Methods : The triphenylamine-based polyfluorinated Eu3+–β-diketonate complexes dramatically red-shifted the excitation maximum to the visible region .

- Results : The results demonstrated an impressive quantum yield (40%) as compared to the simple Eu3+–aminophenyl-β-diketonate complexes .

-

Synthesis and AO Resistant Properties of Novel Polyimide Fibers

- Application : A series of co-polyimide (PI) fibers containing phenylphosphine oxide (PPO) group were synthesized by incorporating the bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning .

- Methods : The effects of DAPOPPO molar content on the atomic oxygen (AO) resistance of the fibers were investigated systematically .

- Results : The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO .

-

Molecularly Imprinted Polymer-Based Biomimetic Systems for Sensing

- Application : Molecularly imprinted polymers (MIPs), a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications .

- Methods : Different polymerization chemistries, strategies used in the synthesis of MIPs, and various factors influencing the imprinting parameters to achieve high-performing MIPs are explained in depth .

- Results : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors severalfold with their precise binding to the analytes of choice .

-

Synthesis and Characterization of Rigid and Thermostable Polyimide Aerogels

- Application : Polyimide (PI) aerogels cross-linked with a three amino compound tri(3-aminophenyl)phosphine oxide (TAPO) were synthesised .

- Methods : 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) were used through chemical imidization method .

- Results : Supercritical CO2 was used for drying the PI gels to fabricate nanoporous aerogels with tunable properties .

-

Corrosion Inhibition of Mg/Mn Alloy in Chloride Solutions

- Application : The corrosion and corrosion inhibition of Mg/Mn alloy in 3.5% NaCl solutions by 5-(3-aminophenyl)-tetrazole (APT) after different exposure intervals have been studied .

- Methods : The work was carried out using a combination of electrochemical and gravimetric measurements along with scanning electron microscope (SEM) and X-ray energy dispersive (EDX) investigations .

- Results : Increasing concentrations of APT greatly decreased the corrosion rate and increased the surface and polarization resistance .

-

Inhibition of Corrosion Processes on Copper

- Application : Inhibition of corrosion processes of copper in aerated 3.5% NaCl solutions by 5-(3-aminophenyl)-tetrazole (APT) has been investigated .

- Methods : The study was carried out using open-circuit potential, potentiodynamic polarization, potentiostatic current–time, electrochemical impedance spectroscopy, and weight loss measurements together with pH and Raman spectroscopy .

- Results : Increasing concentrations of APT greatly decreased the corrosion rate and increased the surface and polarization resistance .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZMJLYKSZJTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.